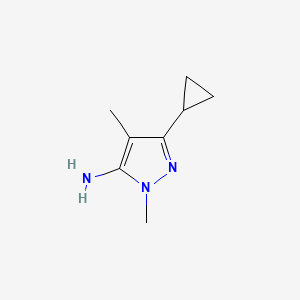
2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family This compound is characterized by a pyrrole ring with two methyl groups at the 2-position and a carboxamide group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methyl groups and the carboxamide group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: N-oxides of the pyrrole ring.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted pyrroles depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparación Con Compuestos Similares
2,2-Dimethyl-3,4-dihydro-2H-pyrrole N-oxide: Similar structure but with an N-oxide group.
3,4-Dihydro-2H-pyran: Another heterocyclic compound with a different ring structure.
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-: A related compound with a pyran ring and carboxaldehyde group.
Uniqueness: 2,2-Dimethyl-3,4-dihydro-2H-pyrrole-5-carboxamide is unique due to its specific substitution pattern and the presence of both methyl and carboxamide groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
5,5-dimethyl-3,4-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C7H12N2O/c1-7(2)4-3-5(9-7)6(8)10/h3-4H2,1-2H3,(H2,8,10) |
Clave InChI |
WJDZZSJGRRPVSK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=N1)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


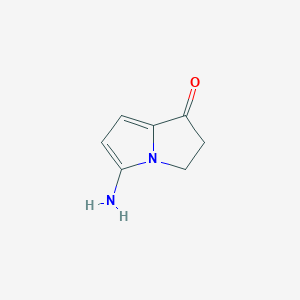
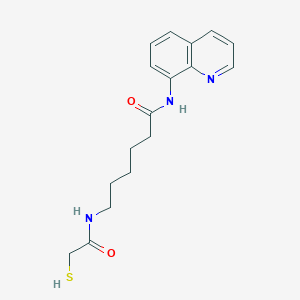
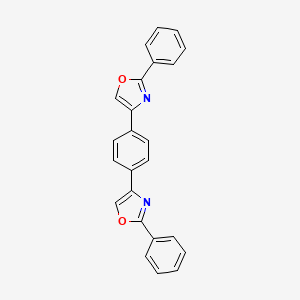
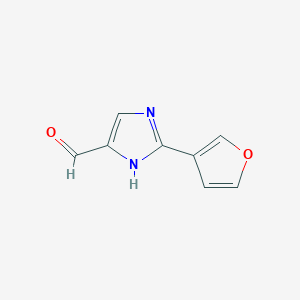

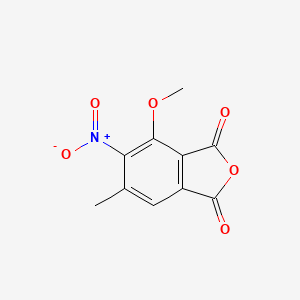
![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)
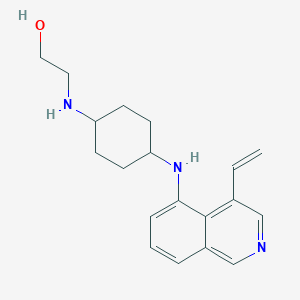
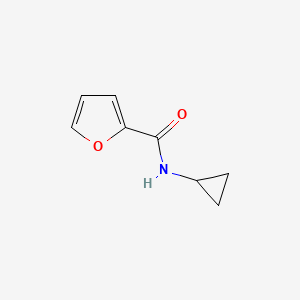
![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)


